molecular formula C18H24ClN3O5 B563620 Cletoquine Oxalate CAS No. 14142-64-4

Cletoquine Oxalate

Cat. No. B563620
CAS RN: 14142-64-4
M. Wt: 397.856
InChI Key: DTVGVTDECKJJJK-UHFFFAOYSA-N
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Description

Cletoquine Oxalate, also known as Desethylhydroxychloroquine Oxalate, is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) .


Molecular Structure Analysis

The molecular formula of Cletoquine Oxalate is C18H24ClN3O5 . Its molecular weight is 397.85 .


Chemical Reactions Analysis

Cletoquine Oxalate is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) .

Scientific Research Applications

  • Chemiluminescence detection in flow-injection analysis: Bis(2,4,6-trichlorophenyl) oxalate's chemiluminescence reaction with hydrogen peroxide is used for detecting fluorescent organotin-quinoline complexes, highlighting the application in analytical chemistry (Fujimaki et al., 1993).

  • Geomycology, biodeterioration, and bioremediation: Oxalate plays a significant role in fungal-mediated metal and mineral transformations, influencing processes like nutrient cycling, bioweathering, and bioremediation, as well as the biodeterioration of materials (Gadd et al., 2014).

  • Neurotoxicity of anticancer agents: Oxaliplatin, an anticancer drug, has been studied for its neurotoxic effects on neuronal voltage-gated sodium channels, involving its metabolite oxalate (Grolleau et al., 2001).

  • Chemiluminescent signals in clinical and non-clinical applications: Oxalate derivatives are used in chemiluminescence methods for the quantification and analysis of macromolecules in various fields, including environmental monitoring and pharmaceuticals (Khan et al., 2014).

  • Oxalate in oxaliplatin-induced neuropathy: Research on oxaliplatin-induced peripheral neuropathy in rats indicates the involvement of oxalate in cold hyperalgesia but not mechanical allodynia (Sakurai et al., 2009).

  • Drug degradation by electro-Fenton oxidation: The degradation of chloroquine, an antimalarial drug, using electro-Fenton oxidation is explored, highlighting the potential of this method in wastewater treatment and the formation of oxalate as a degradation product (Midassi et al., 2020).

  • Oxalate metabolism in medicine and bioremediation: The enzymes degrading oxalate are crucial for applications in medicine, such as treating hyperoxaluria, and environmental bioremediation (Svedružić et al., 2005).

  • Oxalate formation in bleaching processes: The mechanism of oxalate formation during the bleaching of bamboo kraft pulp with chlorine dioxide is studied, providing insights into industrial bleaching processes (Li et al., 2019).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Cletoquine Oxalate . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGVTDECKJJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675770
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cletoquine Oxalate

CAS RN

14142-64-4
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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